Stereochemical Outcome Divergence: (+)-Norepinephrine vs. (−)-Norepinephrine Formation In Vivo
erythro-β,3-Dihydroxy-L-tyrosine (L-erythro-DOPS) possesses the βS (alphaS) configuration and is decarboxylated in vivo to the unnatural (+)-norepinephrine enantiomer. In contrast, L-threo-DOPS (Droxidopa), with its βR (alphaS) configuration, yields the natural (−)-norepinephrine [1]. This is a direct head-to-head finding established by Bartholini et al. using all four stereoisomers of DOPS. The unnatural (+)-NE formed from L-erythro-DOPS accumulates non-specifically in dopaminergic, noradrenergic, and serotonergic neurons, displacing endogenous 5-HT and dopamine, and functions as a false neurotransmitter, whereas (−)-NE from L-threo-DOPS acts at physiological β-adrenoceptors [1][2].
| Evidence Dimension | Stereochemical identity of norepinephrine product after in vivo decarboxylation |
|---|---|
| Target Compound Data | L-erythro-DOPS → (+)-norepinephrine (unnatural enantiomer); βS configuration; non-specific accumulation in DA, NE, and 5-HT neuronal populations; decreases endogenous 5-HT and DA levels [1] |
| Comparator Or Baseline | L-threo-DOPS (CAS 23651-95-8) → (−)-norepinephrine (natural enantiomer); βR configuration; activates β-adrenoceptors in CNS; increases brain NA, MHPG, and normetanephrine [1][2] |
| Quantified Difference | Qualitative enantiomeric divergence: the two diastereomers produce opposite enantiomers of norepinephrine with distinct receptor pharmacology—agonism at β-adrenoceptors (L-threo) vs. false neurotransmitter action with amine displacement (L-erythro) |
| Conditions | In vivo rat model; i.p. administration 50–250 mg/kg (+)-erythro-DOPS and (−)-threo-DOPS; biochemical and histochemical monoamine analysis (Bartholini et al., 1975); i.c.v. injection 5 μg in learning paradigm (Harada et al., 1992) |
Why This Matters
For researchers studying stereospecific noradrenergic pharmacology or developing chiral analytical methods, L-erythro-DOPS is the only commercially available diastereomer that reliably generates (+)-norepinephrine in biological systems—a tool unobtainable with L-threo-DOPS or L-DOPA.
- [1] Bartholini, G., Constantinidis, J., Puig, M., Tissot, R., & Pletscher, A. (1975). The stereoisomers of 3,4-dihydroxyphenylserine as precursors of norepinephrine. Journal of Pharmacology and Experimental Therapeutics, 193(2), 523–532. PMID: 1142103. View Source
- [2] Harada, H., Noto, T., Tsunoda, M., Nakajima, T., & Hashimoto, H. (1992). Effects of L-threo- and erythro-3,4-dihydroxyphenylserine on learning performance and concentrations of brain noradrenaline and its metabolites in rats. Pharmacology Biochemistry and Behavior, 43(1), 215–221. PMID: 1409807. View Source
